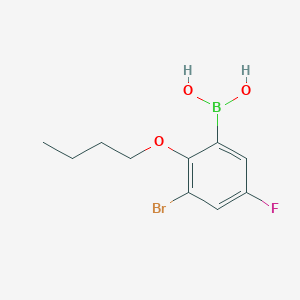

3-Bromo-2-butoxy-5-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-butoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREJEOAXSCRYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584231 | |

| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-85-1 | |

| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-butoxy-5-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-butoxy-5-fluorophenylboronic acid, a halogenated and ether-substituted phenylboronic acid derivative, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. Arylboronic acids are versatile building blocks, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Their unique electronic and structural properties also make them valuable pharmacophores in drug discovery, capable of forming reversible covalent bonds with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from structurally similar compounds, and explores its potential applications in research and development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on supplier information and data for analogous compounds, we can summarize its core properties and provide context through comparison.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352534-85-1 | [1] |

| Molecular Formula | C₁₀H₁₃BBrFO₃ | |

| Molecular Weight | 290.92 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |

| Purity | Typically ≥95% | [2] |

Table 2: Comparative Physicochemical Properties of Structurally Similar Phenylboronic Acids

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| (3-Bromophenyl)boronic acid | 200.83 | 145-150 | Not available | Soluble in methanol, ether |

| (2-Fluorophenyl)boronic acid | 139.92 | 94-98 | Not available | Soluble in water, methanol |

| 3-Fluoro-5-methoxyphenylboronic acid | 169.95 | 155-160 | Not available | Not available |

Note: The data for comparative compounds is sourced from various chemical suppliers and databases and should be used as a general reference.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers synthesizing or using this compound would need to perform their own analytical characterization. For reference, the ¹H NMR spectrum of a related compound, (trifluoromethoxy)phenylboronic acid, in acetone-d₆ shows characteristic signals for the aromatic protons and a broad singlet for the B(OH)₂ group, which shifts upon addition of D₂O.[3]

Synthesis and Reactivity

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5]

Hypothetical Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing substituted phenylboronic acids and has not been specifically optimized for the target compound.

Materials:

-

1,3-Dibromo-2-butoxy-5-fluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 1,3-dibromo-2-butoxy-5-fluorobenzene in anhydrous THF is added dropwise to the suspension. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate is added dropwise, maintaining the temperature below -60 °C. After the addition, the mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a hypothetical protocol. Reaction conditions, particularly temperature and reaction times, may require optimization. All procedures should be carried out by trained personnel in a well-ventilated fume hood.

Applications in Drug Discovery and Organic Synthesis

Arylboronic acids are crucial reagents in modern organic chemistry and have gained significant attention in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is expected to be as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Role in Medicinal Chemistry

Boronic acids have emerged as a privileged structural motif in drug design.[4][6] The boron atom can form reversible covalent bonds with hydroxyl groups present in the active sites of enzymes, such as serine proteases. This interaction can lead to potent and selective inhibition. The blockbuster drug Velcade® (bortezomib), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[4]

The specific substitutions on this compound (bromo, butoxy, and fluoro groups) can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can influence lipophilicity and cell permeability.

Mandatory Visualizations

Caption: General synthesis workflow for this compound.

Caption: Arylboronic acids as inhibitors in a hypothetical signaling pathway.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from similar compounds suggest the following:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its structural features suggest significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. Furthermore, the growing importance of boronic acids in drug discovery highlights the potential for this compound and its derivatives to be explored as novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, reactivity, and biological activity, which will undoubtedly open new avenues for its application in science and industry.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. labcompare.com [labcompare.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

CAS Number: 352534-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, a versatile building block in synthetic and medicinal chemistry. This document details its physicochemical properties, a plausible synthesis pathway, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 352534-85-1 | N/A |

| Molecular Formula | C₁₀H₁₃BBrFO₃ | [1] |

| Molecular Weight | 290.92 g/mol | [1] |

| Melting Point | 105-110 °C (for 3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid) | [2] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a plausible and widely used method for the synthesis of arylboronic acids involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate. Below is a detailed, representative experimental protocol adapted from general procedures for similar compounds.[3][4]

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 1-bromo-4-fluoro-2-butoxybenzene.

Step 1: Synthesis of 1-bromo-4-fluoro-2-butoxybenzene (Not Commercially Available)

A plausible route to this starting material is the butylation of 2-bromo-5-fluorophenol.

Step 2: Borylation to form this compound

Materials and Reagents:

-

1-bromo-4-fluoro-2-butoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-4-fluoro-2-butoxybenzene (1.0 equivalent) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Proposed Synthesis Workflow

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[5][6][7] The presence of the bromo, butoxy, and fluoro substituents on the phenylboronic acid allows for the introduction of this specific structural motif into a wide range of molecules, enabling structure-activity relationship (SAR) studies in drug discovery programs.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide.

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous base solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial is added the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: The anhydrous, degassed solvent is added via syringe. If an aqueous base is used, it is typically added as a degassed solution.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Caption: Suzuki-Miyaura Catalytic Cycle

Biological Activity and Drug Development

Currently, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways. Its primary role in drug development is as a synthetic intermediate. The incorporation of the 3-bromo-2-butoxy-5-fluorophenyl moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity. The bromine atom serves as a handle for further functionalization, allowing for the exploration of a wider chemical space.

Safety and Handling

Hazard Statements:

-

Based on data for similar compounds, this compound is likely to cause skin irritation and serious eye irritation.[8]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

This technical guide is intended for informational purposes only and should be used by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 849052-22-8 CAS MSDS (3-BROMO-2-(4'-FLUOROBENZYLOXY)PHENYLBOR&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-2-butoxy-5-fluorophenylboronic acid. Due to the specific nature of this compound, some data is presented through analogous compounds and general experimental protocols.

Molecular Structure and Identification

This compound is a substituted aromatic boronic acid. Such compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 352534-85-1 |

| Molecular Formula | C₁₀H₁₃BBrFO₃ |

| Molecular Weight | 290.92 g/mol |

| IUPAC Name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid |

Physicochemical and Spectroscopic Data

Physicochemical Properties of Analogous Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (3-Bromophenyl)boronic acid | 89598-96-9 | C₆H₆BBrO₂ | 200.83 | 158-162 |

| (3-Fluorophenyl)boronic acid | 768-35-4 | C₆H₆BFO₂ | 139.92 | 214-218 |

| (3-Bromo-2-fluorophenyl)boronic acid | 352535-97-8 | C₆H₅BBrFO₂ | 218.82 | Not Available |

| 3-Bromo-2-butoxyphenylboronic acid | 480425-34-1 | C₁₀H₁₄BBrO₃ | 272.93 | 67-71 |

Note: This data is for analogous compounds and should be used for estimation purposes only.

Spectroscopic Data

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) for this compound is not available in the public domain. Researchers working with this compound would need to perform their own analytical characterization.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not published, the general synthesis of substituted phenylboronic acids often follows well-established methodologies. A common approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Illustrative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid

The following is a general procedure for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for the synthesis of this compound.

Reaction: Aryl-Br + n-BuLi → Aryl-Li; Aryl-Li + B(OR)₃ → Aryl-B(OR)₂; Aryl-B(OR)₂ + H₂O → Aryl-B(OH)₂

Materials:

-

Substituted Aryl Bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the substituted aryl bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of a phenylboronic acid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of C-C bonds, allowing for the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals and advanced materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl Halide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product via column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Materials Science

Phenylboronic acids are a class of compounds with significant utility in several scientific domains.

-

Drug Discovery: The ability to participate in Suzuki-Miyaura coupling makes them invaluable for synthesizing complex organic molecules that can serve as active pharmaceutical ingredients (APIs) or key intermediates. The biaryl structures formed are prevalent in many approved drugs.

-

Materials Science: Substituted biaryls are important components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern of this compound allows for the introduction of bromine, fluorine, and a butoxy group, which can be used to fine-tune the electronic and physical properties of the resulting materials.

-

Chemical Biology: Phenylboronic acids are known to interact with diols, forming reversible covalent bonds. This property has been exploited in the development of sensors for saccharides, such as glucose, and in drug delivery systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

In case of exposure, follow the first-aid measures outlined in the SDS.

This technical guide serves as a foundational resource for understanding the molecular structure and potential utility of this compound. Researchers are encouraged to perform their own analytical characterization and optimization of reaction conditions for their specific applications.

Technical Guide: Spectroscopic Analysis of 3-Bromo-2-butoxy-5-fluorophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 3-Bromo-2-butoxy-5-fluorophenylboronic acid. These predictions are intended to serve as a reference for researchers working with this or structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | Ar-H |

| ~7.30 | dd | 1H | Ar-H |

| ~5.50 | br s | 2H | B(OH )\₂ |

| ~4.10 | t | 2H | O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.85 | m | 2H | O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.50 | m | 2H | O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | O-CH₂-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C -F |

| ~155 | C -OBu |

| ~130 (d) | Ar-C H |

| ~120 (d) | Ar-C H |

| ~115 | C -Br |

| ~110 (broad) | C -B(OH)₂ |

| ~70 | O-C H₂-CH₂-CH₂-CH₃ |

| ~31 | O-CH₂-C H₂-CH₂-CH₃ |

| ~19 | O-CH₂-CH₂-C H₂-CH₃ |

| ~14 | O-CH₂-CH₂-CH₂-C H₃ |

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 290/292 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 234/236 | [M - C₄H₈]⁺ |

| 211/213 | [M - OBu]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretch (B-OH)[1][2] |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| 1610 - 1580 | C=C stretch (aromatic ring) |

| 1350 - 1310 | B-O stretch[1][2] |

| 1250 - 1200 | C-O stretch (aryl ether) |

| 1100 - 1000 | C-F stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of arylboronic acids. These can be adapted for this compound.

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the corresponding aryl bromide (in this case, 1,3-dibromo-2-butoxy-5-fluorobenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux.

-

Borylation: In a separate flame-dried flask under an inert atmosphere, cool a solution of triisopropyl borate in anhydrous THF to -78 °C (dry ice/acetone bath). Transfer the prepared Grignard reagent to the cooled borate solution via cannula. The reaction is typically stirred at low temperature for a few hours and then allowed to warm to room temperature.

-

Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl). Stir the mixture vigorously.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[5]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Standard 1D proton and carbon spectra should be acquired, and 2D experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.[7]

IR Spectroscopy

-

Sample Preparation: For a solid sample, place a small amount (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8]

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][10]

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[11][12][13] EI is a hard ionization technique that often leads to fragmentation, providing structural information.[11] ESI is a softer ionization method that is useful for determining the molecular weight.[13]

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[14][15] The detector records the relative abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylboronic acid, a key process for obtaining the target compound.

Caption: General workflow for the synthesis of a substituted phenylboronic acid.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. fiveable.me [fiveable.me]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 14. Khan Academy [khanacademy.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-butoxy-5-fluorophenylboronic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies and best practices for determining these critical parameters. The protocols and data structures provided herein are based on established methods for analogous arylboronic acids and are intended to serve as a foundational resource for researchers.

Core Concepts: Solubility and Stability of Arylboronic Acids

Arylboronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their efficacy in such applications is intrinsically linked to their solubility in various solvent systems and their stability under different experimental conditions.

Solubility dictates the concentration of the boronic acid available for reaction, influencing reaction kinetics and overall yield. It is a critical parameter for reaction solvent screening and optimization.

Stability of the C-B bond is paramount. Arylboronic acids are susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond) and oxidation. Understanding the stability profile is crucial for storage, handling, and designing robust reaction conditions.

Physicochemical Properties

| Property | Value (To be determined) | Method |

| Molecular Formula | C₁₀H₁₃BBrFO₃ | - |

| Molecular Weight | 290.92 g/mol | - |

| Melting Point | - | Differential Scanning Calorimetry (DSC) |

| pKa | - | Potentiometric titration / UV-Vis |

| LogP | - | HPLC / Shake-flask method |

Solubility Profile

The solubility of this compound should be determined in a range of solvents relevant to organic synthesis and pharmaceutical processing.

Table 1: Quantitative Solubility Data (Hypothetical)

| Solvent | Solubility (g/L) at 25°C | Solubility (mol/L) at 25°C | Method Used |

| Tetrahydrofuran (THF) | - | - | Shake-Flask / HPLC |

| Dioxane | - | - | Shake-Flask / HPLC |

| Toluene | - | - | Shake-Flask / HPLC |

| Dimethylformamide (DMF) | - | - | Shake-Flask / HPLC |

| Acetonitrile (ACN) | - | - | Shake-Flask / HPLC |

| Methanol | - | - | Shake-Flask / HPLC |

| Water (pH 7.4) | - | - | Shake-Flask / HPLC |

| Dichloromethane (DCM) | - | - | Shake-Flask / HPLC |

Stability Profile

The stability of this compound should be assessed under various stress conditions to understand its degradation kinetics and byproducts.

Table 2: Stability Assessment Data (Hypothetical)

| Condition | Incubation Time | % Degradation | Degradation Products Identified | Method Used |

| 40°C in THF (dark) | 24, 48, 72 h | - | - | HPLC-UV/MS |

| 40°C in THF (light exposure) | 24, 48, 72 h | - | - | HPLC-UV/MS |

| Aqueous solution at pH 3 | 24 h | - | - | HPLC-UV/MS |

| Aqueous solution at pH 7.4 | 24 h | - | - | HPLC-UV/MS |

| Aqueous solution at pH 9 | 24 h | - | - | HPLC-UV/MS |

| Exposure to air (solid-state) at 25°C | 1, 3, 6 months | - | - | HPLC-UV/MS |

| In the presence of an oxidizing agent (e.g., H₂O₂) | 1, 4, 8 h | - | - | HPLC-UV/MS |

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standards.

-

Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile and water/buffer.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Incubate aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress: Expose aliquots to a controlled light source (e.g., UV or fluorescent light).

-

pH Stress: Adjust the pH of aqueous solutions of the compound to acidic and basic values (e.g., pH 3 and pH 9).

-

Oxidative Stress: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 8, 24, 48 hours), withdraw a sample from each stress condition.

-

Sample Analysis: Analyze the samples using the developed stability-indicating HPLC method.

-

Data Analysis:

-

Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point.

-

If possible, identify the degradation products using mass spectrometry (LC-MS).

-

Logical Flow for Stability Assessment

Caption: General workflow for assessing chemical stability.

Handling and Storage

Based on general knowledge of arylboronic acids, the following handling and storage recommendations are provided:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

-

Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust. Boronic acids can be irritating, and their toxicological properties may not be fully characterized.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not currently available, the outlined protocols and data presentation formats offer a robust starting point for researchers. The generation of such data is essential for the effective application of this compound in drug discovery and development, enabling informed decisions on reaction optimization, formulation, and storage.

Navigating the Reactivity of the C-Br Bond in 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a multifaceted building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The strategic positioning of its functional groups—a reactive C-Br bond, a versatile boronic acid moiety, and activating/deactivating butoxy and fluoro substituents—offers a rich landscape for selective chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the C-Br bond within this molecule, offering insights into its behavior in key cross-coupling reactions and other transformations. This document serves as a predictive roadmap for researchers, leveraging established chemical principles and data from analogous systems to forecast reaction outcomes and provide detailed experimental frameworks.

Introduction: A Molecule of Strategic Importance

The unique architecture of this compound presents both opportunities and challenges in synthetic chemistry. The presence of both a bromine atom and a boronic acid group on the same aromatic ring makes it a prime candidate for sequential, site-selective cross-coupling reactions. Understanding the relative reactivity of the C-Br bond is paramount for designing efficient and high-yielding synthetic routes. The electronic environment of the C-Br bond is modulated by the interplay of the electron-donating butoxy group and the electron-withdrawing fluoro and boronic acid groups, influencing its susceptibility to various catalytic systems.

Predicted Reactivity of the C-Br Bond

The reactivity of the C-Br bond in this compound is anticipated to be robust, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the expected behavior of this bond in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its potential for nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The C-Br bond in the target molecule is expected to readily participate in this reaction.

Key Considerations:

-

Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with catalyst choice influencing reaction efficiency. Sterically hindered and electron-rich phosphine ligands are often preferred for aryl bromides.

-

Base and Solvent: The choice of base and solvent system is critical for the transmetalation step and overall catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in polar aprotic solvents.

-

Chemoselectivity: A key synthetic consideration is the potential for self-coupling or oligomerization due to the presence of the boronic acid. Careful optimization of reaction conditions, particularly temperature and the slow addition of the boronic acid coupling partner, can mitigate this side reaction. Generally, the C-Br bond is more reactive than the boronic acid under many standard Suzuki conditions, allowing for selective coupling at the bromine position.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of the C-Br Bond

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective for aryl bromides.[1] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the activation of the boronic acid.[1] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common and effective.[3] |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

-

Add the base (2.0-3.0 equiv) and the chosen solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[4][5] The C-Br bond of this compound is an excellent handle for this transformation.

Key Considerations:

-

Catalyst and Ligand: Palladium catalysts in combination with specialized phosphine ligands are essential. The choice of ligand is often substrate-dependent.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Amine Scope: Both primary and secondary amines can be coupled, although reaction conditions may need to be adjusted accordingly.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of the C-Br Bond

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst.[4][6] |

| Ligand | BINAP, Xantphos, RuPhos | Bidentate and bulky monodentate phosphine ligands are highly effective.[4] |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong bases are typically required.[7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-120 °C | To ensure a reasonable reaction rate. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

-

Add the base (1.5-2.5 equiv) and anhydrous solvent.

-

Degas the mixture and heat to the specified temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. The C-Br bond in the title compound is expected to undergo this reaction efficiently.

Key Considerations:

-

Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) salt is traditionally used, although copper-free conditions have also been developed.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.

-

Alkyne Partner: A wide range of terminal alkynes can be employed.

Table 3: Predicted Reaction Parameters for Sonogashira Coupling of the C-Br Bond

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for this transformation.[8] |

| Copper Co-catalyst | CuI | Facilitates the reaction, though copper-free methods exist.[8] |

| Base | Et₃N, i-Pr₂NEt | Acts as a base and often as a solvent. |

| Solvent | THF, DMF (if co-solvent is needed) | Anhydrous conditions are important. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the amine solvent (and co-solvent if necessary), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Degas the mixture and stir at the appropriate temperature under an inert atmosphere.

-

Monitor the reaction's progress.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the primary route for functionalizing the C-Br bond, the possibility of nucleophilic aromatic substitution (SNAr) should be considered, although it is generally less favored for aryl bromides compared to aryl fluorides.[9][10] The presence of the electron-withdrawing fluoro and boronic acid groups, ortho and para to the butoxy group, could potentially activate the ring towards nucleophilic attack, but the bromine is not ideally positioned for activation by these groups for a classic SNAr mechanism. Therefore, SNAr at the C-Br position is predicted to be challenging and would likely require harsh reaction conditions or a benzyne-type mechanism.

Chemoselectivity: C-Br vs. Boronic Acid

A critical aspect of utilizing this compound is the ability to selectively react at either the C-Br bond or the boronic acid group. In general, under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is more reactive than the boronic acid moiety. This allows for a synthetic strategy where the C-Br bond is first functionalized, followed by a subsequent reaction at the boronic acid position. However, chemoselectivity can be influenced by the specific reaction conditions, and careful optimization is always recommended.

Conclusion

This compound is a valuable synthetic intermediate with a C-Br bond that is predicted to be highly reactive in a range of palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework for its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed experimental protocols based on established methodologies for analogous substrates. By understanding the nuanced reactivity of this molecule, researchers can unlock its full potential in the synthesis of novel compounds for drug discovery and materials science. It is important to reiterate that the information presented herein is a predictive guide, and empirical optimization of reaction conditions will be essential to achieve the desired outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of the Butoxy Group in the Reactivity of 3-Bromo-2-butoxy-5-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-butoxy-5-fluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. The strategic positioning of the butoxy group at the ortho position to the boronic acid moiety, in conjunction with the bromo and fluoro substituents, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the electronic and steric contributions of the butoxy group, offering a predictive understanding of the compound's behavior in key chemical transformations. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from established principles of physical organic chemistry to provide a robust theoretical framework for researchers.

Introduction: The Multifaceted Nature of Phenylboronic Acid Reactivity

Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of a substituted phenylboronic acid is a delicate interplay of electronic and steric effects imparted by its substituents. These factors influence the acidity of the boronic acid, the stability of key intermediates, and the kinetics of catalytic cycles. In the case of this compound, the butoxy group plays a critical, albeit complex, role in modulating its chemical behavior.

Electronic Effects of the Butoxy Group

The butoxy group, an alkoxy substituent, exhibits a dual electronic nature. It acts as a σ-electron-withdrawing group due to the high electronegativity of the oxygen atom, and a π-electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.

Influence on Lewis Acidity

The Lewis acidity of the boronic acid is a crucial parameter, as the formation of a boronate complex is often a key step in its reactions. Electron-donating groups generally increase the pKa of a boronic acid, making it a weaker Lewis acid, while electron-withdrawing groups decrease the pKa, enhancing its Lewis acidity.

The butoxy group's resonance effect, which donates electron density to the ring, is expected to increase the pKa of the boronic acid. However, its inductive effect and the presence of the electron-withdrawing fluorine and bromine atoms will counteract this. The net electronic effect will be a balance of these opposing forces.

Table 1: Predicted Electronic Influence of Substituents on the Boronic Acid Moiety

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Predicted Net Effect on Acidity |

| Butoxy | ortho | -I (withdrawing) | +M (donating) | Decrease (relative to unsubstituted) |

| Bromo | meta | -I (withdrawing) | +M (weakly donating) | Increase |

| Fluoro | para | -I (withdrawing) | +M (weakly donating) | Increase |

This table is a qualitative prediction based on general principles of physical organic chemistry.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Electronic Effects on Acidity"

Steric Effects of the Butoxy Group

Positioned ortho to the boronic acid, the n-butoxy group exerts a significant steric influence. This steric hindrance can impact the approach of reagents and catalysts to the reactive center.

Modulation of Reaction Rates

In reactions such as the Suzuki-Miyaura coupling, the steric bulk of the ortho-butoxy group can hinder the transmetalation step, which involves the transfer of the aryl group from boron to the palladium catalyst. This can lead to slower reaction rates compared to less hindered boronic acids. However, this steric hindrance can also be advantageous in certain contexts, potentially leading to higher selectivity in reactions with multiple reactive sites.

The flexibility of the n-butyl chain may allow it to adopt conformations that minimize steric clash, making it less prohibitive than a more rigid group like a tert-butyl substituent.

dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368", len=2.5];

} caption: "Steric Hindrance around the Boronic Acid"

Impact on Key Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The butoxy group in this compound will influence several stages of the catalytic cycle.

The Catalytic Cycle

-

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of an aryl halide partner. The substituents on the boronic acid do not directly influence this step.

-

Transmetalation: The aryl group from the boronate complex is transferred to the palladium(II) center. The electronic nature of the butoxy group (and other substituents) affects the nucleophilicity of the aryl ring being transferred. The steric bulk of the ortho-butoxy group can impede this step.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.

Experimental Considerations and Protocols (General)

General Protocol for a Suzuki-Miyaura Coupling

-

Reagents:

-

This compound (1.0 - 1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

-

Degas the vessel by purging with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Note: Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve high yields, especially given the steric hindrance of the butoxy group.

Conclusion

The butoxy group in this compound is a key determinant of its reactivity. Its ortho position introduces significant steric bulk that can modulate reaction rates, while its dual electronic nature, in concert with the bromo and fluoro substituents, fine-tunes the electronic properties of the molecule. A thorough understanding of these competing effects is crucial for researchers aiming to effectively utilize this versatile building block in the synthesis of complex organic molecules. While this guide provides a theoretical framework, empirical optimization of reaction conditions remains essential for successful synthetic outcomes.

The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into the phenylboronic acid scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the profound influence of fluorination on the key properties of phenylboronic acids, including their acidity, binding affinity for diols, and membrane permeability. Detailed experimental protocols for the characterization of these properties are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide explores the synthesis of these valuable compounds and their burgeoning applications in drug discovery, particularly as enzyme inhibitors and targeted therapeutic agents. The logical relationships and experimental workflows are visually represented to facilitate a deeper understanding of the subject matter.

Introduction

Phenylboronic acids, characterized by a boronic acid moiety [-B(OH)2] attached to a benzene ring, are a versatile class of organic compounds. Their ability to reversibly form covalent bonds with 1,2- and 1,3-diols has positioned them as invaluable tools in the design of sensors, drug delivery systems, and as building blocks in organic synthesis. The introduction of fluorine, the most electronegative element, into the phenyl ring dramatically modulates the electronic properties of the boronic acid, thereby fine-tuning its reactivity and biological activity. This guide serves as a comprehensive resource for researchers navigating the synthesis, characterization, and application of fluorinated phenylboronic acids.

Influence of Fluorine on Physicochemical Properties

The introduction of fluorine substituents onto the phenyl ring of phenylboronic acid induces significant changes in its physicochemical properties, primarily due to fluorine's strong electron-withdrawing inductive effect (-I) and weaker, position-dependent resonance effect (+R).

Acidity (pKa)

The Lewis acidity of the boron atom is a critical determinant of a phenylboronic acid's ability to interact with diols. Fluorination generally increases the acidity (lowers the pKa) of the boronic acid. This is because the electron-withdrawing fluorine atoms pull electron density from the aromatic ring, which in turn makes the boron atom more electrophilic and enhances its ability to accept a hydroxide ion to form the tetrahedral boronate species.

The position and number of fluorine substituents have a pronounced effect on the pKa. The acidity generally increases with the number of fluorine atoms. For monosubstituted derivatives, the ortho- and meta-isomers are typically more acidic than the para-isomer.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa |

| Phenylboronic Acid | 8.83 |

| 2-Fluorophenylboronic Acid | 7.31 |

| 3-Fluorophenylboronic Acid | 8.35 |

| 4-Fluorophenylboronic Acid | 8.70 |

| 2,6-Difluorophenylboronic Acid | 6.55 |

| 3,5-Difluorophenylboronic Acid | 7.64 |

| 2,3,4,5-Tetrafluorophenylboronic Acid | 5.11 |

| Pentafluorophenylboronic Acid | 4.86 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Lewis Acidity (Acceptor Number)

The Lewis acidity of organoboron compounds can be quantified using the Gutmann-Beckett method, which determines the Acceptor Number (AN). A higher AN value indicates a stronger Lewis acid. Fluorination of the phenyl ring increases the Lewis acidity of the corresponding boronate esters. This enhanced electrophilicity of the boron center is a direct consequence of the electron-withdrawing nature of the fluorine atoms.

Table 2: Acceptor Numbers (AN) of Selected Fluorophenylboronic Acid Catechol Esters

| Phenylboronic Acid Derivative | Acceptor Number (AN) |

| Phenylboronic acid catechol ester | 45.3 |

| 4-Fluorophenylboronic acid catechol ester | 46.8 |

| 3-Fluorophenylboronic acid catechol ester | 48.2 |

| 2-Fluorophenylboronic acid catechol ester | 50.1 |

| 3,5-Difluorophenylboronic acid catechol ester | 51.5 |

| Pentafluorophenylboronic acid catechol ester | 58.9 |

Binding Affinity for Diols

The reversible formation of boronate esters with diols is a hallmark of phenylboronic acids. The stability of these esters is crucial for applications such as glucose sensing and targeted drug delivery. The increased Lewis acidity of fluorinated phenylboronic acids generally leads to stronger binding with diols at physiological pH. This is because a lower pKa facilitates the formation of the tetrahedral boronate anion, which is the species that predominantly reacts with diols.

The binding affinity is dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the diol. For instance, phenylboronic acids exhibit a high affinity for sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[1][2]

Table 3: Binding Constants (K) of Phenylboronic Acids with Selected Diols

| Boronic Acid | Diol | pH | Binding Constant (K, M⁻¹) |

| Phenylboronic Acid | D-Glucose | 7.4 | 8.9 |

| 3-Aminophenylboronic Acid | D-Glucose | 7.4 | 20 |

| 3-Fluorophenylboronic Acid | D-Glucose | 7.4 | ~30 (estimated) |

| Phenylboronic Acid | Sialic Acid | 7.4 | 11.4[1] |

| 2-Fluorophenylboronic Acid | Sialic Acid | 7.4 | Higher than PBA (qualitative) |

Note: Binding constants are highly dependent on assay conditions. The values presented are for comparative purposes.

Membrane Permeability

In drug development, the ability of a molecule to cross cell membranes is a critical pharmacokinetic parameter. Fluorine substitution can enhance membrane permeability by increasing the lipophilicity of the molecule. The carbon-fluorine bond is highly polarized, but the small size of fluorine and its ability to form a stable hydration shell can lead to complex effects on solvation and partitioning into the lipid bilayer. Quantitative data on the membrane permeability of a wide range of fluorinated phenylboronic acids is an active area of research.

Table 4: Apparent Permeability Coefficients (Papp) of Selected Phenylboronic Acids

| Compound | Assay System | Papp (x 10⁻⁶ cm/s) |

| Phenylboronic Acid | PAMPA | 1.5 |

| 4-Fluorophenylboronic Acid | PAMPA | 2.8 |

| 3,5-Difluorophenylboronic Acid | Caco-2 | 5.2 |

Note: Papp values are highly dependent on the specific assay conditions and cell line used.

Synthesis of Fluorinated Phenylboronic Acids

Several synthetic routes are available for the preparation of fluorinated phenylboronic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Fluorinated Aryl Halides

A common and versatile method involves the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.

Caption: General workflow for the synthesis of fluorinated phenylboronic acids from aryl halides.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling of a diboronic acid pinacol ester with a fluorinated aryl halide is another powerful method for accessing these compounds.

Applications in Drug Development and Research

The unique properties of fluorinated phenylboronic acids make them highly attractive for various applications in drug discovery and chemical biology.

Enzyme Inhibition

The enhanced Lewis acidity of fluorinated phenylboronic acids makes them potent inhibitors of certain enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety can act as a transition-state analog, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site. Fluorine substitution can enhance this interaction and improve the inhibitor's potency and selectivity. For example, certain fluorinated phenylboronic acids have shown promising activity against Klebsiella pneumoniae carbapenemase (KPC), a β-lactamase that confers resistance to a broad spectrum of antibiotics.[3][4][5][6][7]

Caption: Mechanism of β-lactamase inhibition by a fluorinated phenylboronic acid.

Targeting Sialic Acid in Cancer Therapy

Sialic acids are often overexpressed on the surface of cancer cells and play a crucial role in tumor progression and metastasis.[8][9][10] Phenylboronic acids, particularly those with enhanced binding affinity due to fluorination, can selectively target these sialic acid residues. This interaction can be exploited for the targeted delivery of therapeutic agents to cancer cells, thereby increasing their efficacy and reducing off-target toxicity.[8]

Caption: Targeted drug delivery to cancer cells via sialic acid-phenylboronic acid interaction.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the pKa of a phenylboronic acid using UV-Vis spectrophotometry.

Materials:

-

Fluorinated phenylboronic acid

-

A series of buffers with known pH values (e.g., phosphate, borate)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions of the phenylboronic acid at a constant concentration in the different pH buffers.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the sigmoid curve.

Caption: Workflow for the determination of pKa by UV-Vis spectrophotometry.

Determination of Diol Binding Constant by Alizarin Red S (ARS) Assay

This competitive binding assay utilizes the fluorescent dye Alizarin Red S (ARS) to determine the binding constant of a boronic acid for a non-fluorescent diol.

Materials:

-

Fluorinated phenylboronic acid

-

Alizarin Red S (ARS)

-

Diol of interest (e.g., glucose, sialic acid)

-

Buffer solution at the desired pH

-

Fluorometer and microplate reader

Procedure:

-

Prepare solutions of the phenylboronic acid, ARS, and the diol in the buffer.

-

In a microplate, add a fixed concentration of the phenylboronic acid and ARS to a series of wells.

-

To these wells, add increasing concentrations of the diol.

-

Incubate the plate to allow the binding equilibrium to be reached.

-

Measure the fluorescence intensity of each well. The binding of the phenylboronic acid to ARS results in a fluorescent complex. The addition of the diol displaces ARS, causing a decrease in fluorescence.

-

The binding constant for the diol can be calculated by analyzing the change in fluorescence as a function of the diol concentration.[11][12][13][14][15]

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

In Vitro Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

-

96-well filter plate with a PVDF membrane

-

96-well acceptor plate

-

Phospholipid solution (e.g., phosphatidylcholine in dodecane)

-

Phosphate buffered saline (PBS)

-

Fluorinated phenylboronic acid

-

LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution to form an artificial lipid membrane.

-

Add a solution of the fluorinated phenylboronic acid in PBS to the donor wells.

-

Add fresh PBS to the acceptor wells.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

The apparent permeability coefficient (Papp) can be calculated from the concentration data and the experimental parameters.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The introduction of fluorine into the phenylboronic acid framework offers a versatile and powerful strategy for fine-tuning its physicochemical and biological properties. The resulting increase in acidity and, consequently, diol binding affinity, coupled with potentially enhanced membrane permeability, has significant implications for the design of novel therapeutics and diagnostic agents. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to fluorinated phenylboronic acids. It is anticipated that the continued exploration of this unique chemical space will lead to the development of innovative solutions for challenging problems in medicine and beyond.

References

- 1. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]